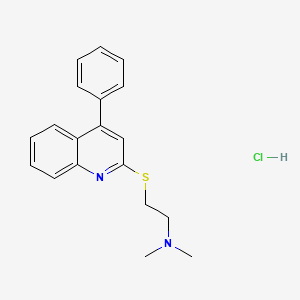
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . This particular compound is of interest due to its unique structure, which includes a dimethylaminoethylthio group and a phenyl group, making it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-known methods, including the Combes synthesis, Skraup reaction, Conrad–Limpach synthesis, Povarov reaction, Doebner reaction, Doebner–Miller reaction, Gould–Jacobs reaction, and Friedländer reaction . For Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride, a one-pot approach can be employed. This involves the reaction of o-aminothiophenol with 1,3-ynone, catalyzed by zirconocene amino acid complex Cp2ZrCl2 and iodine at room temperature . The reaction proceeds via sequential thio-Michael addition, cyclization, and desulfurization steps.
Industrial Production Methods
Industrial production of quinoline derivatives often focuses on optimizing reaction conditions to achieve high yields and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more sustainable and efficient . The use of ionic liquids and ultrasound-promoted synthesis are also gaining traction in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethylthio group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of substituted quinoline derivatives with various functional groups
Applications De Recherche Scientifique
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: An antimalarial drug with a quinoline scaffold.
Chloroquine: Another antimalarial drug with a similar structure.
Mefloquine: Used for the treatment and prevention of malaria.
Ciprofloxacin: An antibiotic with a quinoline core.
Uniqueness
Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethylthio group enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
97633-91-5 |
|---|---|
Formule moléculaire |
C19H21ClN2S |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(4-phenylquinolin-2-yl)sulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C19H20N2S.ClH/c1-21(2)12-13-22-19-14-17(15-8-4-3-5-9-15)16-10-6-7-11-18(16)20-19;/h3-11,14H,12-13H2,1-2H3;1H |
Clé InChI |
PHQDQTPMRIVVCQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



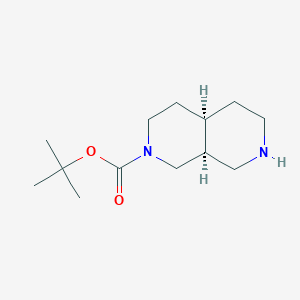

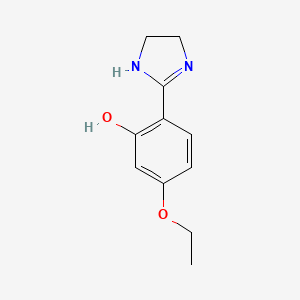
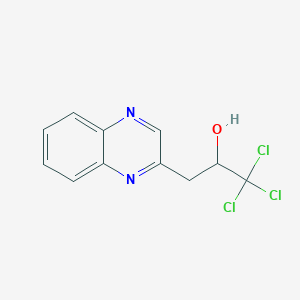
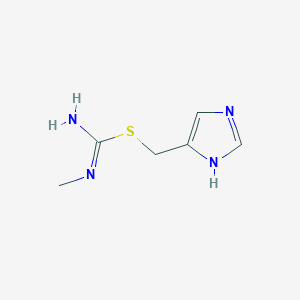
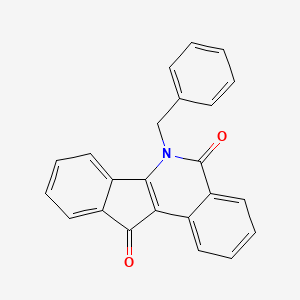

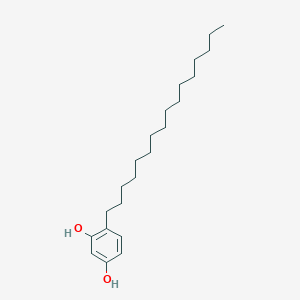
![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
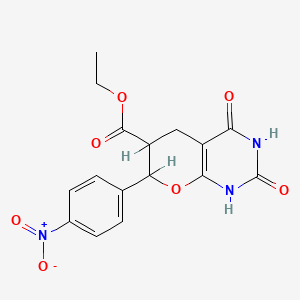

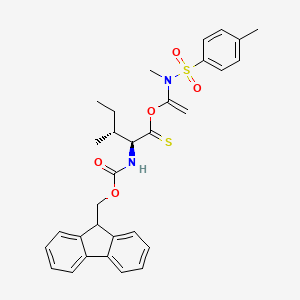
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)
